(3beta,5beta,12beta)-12-(Acetyloxy)-3-(2-ethoxy-2-oxoethoxy)-14-hydroxycard-20(22)-enolide
Description
This compound is a cardenolide derivative, characterized by a steroidal core with an unsaturated lactone ring at position 20(22). Key structural features include:
- 12-(Acetyloxy) group: Enhances lipophilicity and metabolic stability.
- 14-hydroxy group: Critical for biological activity, particularly in modulating ion pump interactions (e.g., Na+/K+-ATPase) .
It serves as an intermediate in synthesizing digoxin cross-linking reagents, highlighting its role in medicinal chemistry .
Properties
Molecular Formula |
C29H42O8 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate |
InChI |
InChI=1S/C29H42O8/c1-5-34-26(32)16-35-20-8-10-27(3)19(13-20)6-7-22-23(27)14-24(37-17(2)30)28(4)21(9-11-29(22,28)33)18-12-25(31)36-15-18/h12,19-24,33H,5-11,13-16H2,1-4H3/t19-,20+,21-,22-,23+,24-,27+,28+,29+/m1/s1 |
InChI Key |
JXSOJZWMYMSWDG-WQXXRTROSA-N |
Isomeric SMILES |
CCOC(=O)CO[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)C)C |
Canonical SMILES |
CCOC(=O)COC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C |
Origin of Product |
United States |
Biological Activity
Overview of Cardenolides
Cardenolides are a class of organic compounds that are primarily derived from plants, particularly those in the Apocynaceae family. They are characterized by their steroid-like structure and possess significant pharmacological properties. The compound is a derivative of cardenolides, which are known for their effects on the cardiovascular system and potential anti-cancer properties.
Biological Activity
1. Cardiovascular Effects:
- Cardenolides, including derivatives like the one , are known to exert positive inotropic effects, which enhance the force of heart contractions. This action is primarily mediated through the inhibition of the Na+/K+ ATPase pump, leading to increased intracellular calcium levels ( ).
2. Anti-cancer Properties:
- Some studies have indicated that cardenolides possess anti-tumor activity. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as NF-kB and MAPK ( ).
3. Antimicrobial Activity:
- Cardenolides have shown antimicrobial properties against various pathogens. Their ability to disrupt cellular membranes may contribute to this effect ( ).
Research Findings
Case Studies:
- A study investigating the effects of cardenolide derivatives on breast cancer cells demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis. The mechanism was linked to the modulation of cell cycle regulatory proteins ( ).
- Another research highlighted the cardioprotective effects of cardenolides in animal models of heart failure, showing improvements in cardiac output and reduction in heart rate variability ( ).
Data Table: Biological Activities of Cardenolides
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
-
Acetyloxy group : Likely to undergo hydrolysis under acidic or basic conditions to yield a hydroxyl group.
-
Ethoxy-oxoethoxy moiety : May participate in nucleophilic substitution or transesterification reactions.
-
Hydroxyl group (C14) : Susceptible to oxidation or functionalization (e.g., phosphorylation, glycosylation).
Hydrolysis of Acetyloxy Group
Reaction :
This reaction is common in ester hydrolysis and could enhance the compound’s polarity or biological activity .
Transesterification of Ethoxy-Oxoethoxy Group
Reaction :
This moiety’s ethoxy group could react with alcohols in the presence of catalysts (e.g., acids or bases), forming new esters .
Oxidation of C14 Hydroxyl Group
Reaction :
Oxidation (e.g., with CrO₃ or PCC) might convert the hydroxyl group to a ketone, altering pharmacological properties .
Lactone Ring Reactivity
Cardenolides like this compound feature a lactone ring, which can undergo:
-
Ring-opening hydrolysis under basic conditions to form carboxylates.
-
Electrophilic additions at the α,β-unsaturated carbonyl system.
Comparative Reactivity with Analogues
Synthetic Modifications
No direct synthesis data is available from acceptable sources, but functional group transformations (e.g., acetylation, oxidation) could be employed to derivatize the compound for structure-activity relationship studies.
Stability Considerations
-
pH Sensitivity : Acidic/basic conditions may hydrolyze ester groups or oxidize hydroxyls.
-
Thermal Stability : Elevated temperatures could degrade the lactone ring or ester linkages.
Comparison with Similar Compounds
Digoxigenin 3,12-Diacetate (CAS 6078-59-7)
- Structural Differences : Contains acetyl groups at positions 3 and 12, unlike the target compound’s ethoxy-2-oxoethoxy group at position 3.
- Functional Impact : The dual acetylation increases lipophilicity but may reduce hydrogen-bonding capacity compared to the ethoxy-ester in the target compound.
- Applications : Used in antibody conjugates; its simpler structure lacks the versatility of the target compound’s ethoxy-ester for further functionalization .
3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide Monodigitoxoside (CAS 28553-21-1)
- Structural Differences : Features a digitoxose sugar moiety at position 3, absent in the target compound.
- Functional Impact : Glycosylation improves water solubility and bioavailability but requires enzymatic cleavage for activation. The target compound’s ethoxy-ester may offer direct reactivity without metabolic processing .
- Molecular Weight: 520.65 g/mol vs.
Bufalin (CAS 465-21-4)
- Structural Differences : Lacks acetyloxy and ethoxy groups, with hydroxyl groups at positions 3, 14, and 24.
- Functional Impact : Simpler structure confers potent cardiotonic and anticancer activity but lower metabolic stability. The target compound’s ester groups may prolong half-life .
- Bioactivity : Bufalin induces apoptosis in cancer cells at nM concentrations, while the target compound’s bioactivity remains understudied .
6-alpha-Methyldigitoxigenin 3-Acetate (CAS 56931-93-2)
- Structural Differences : Methyl group at position 6 and acetyloxy at position 3.
- Molecular Weight : 454.58 g/mol, lighter than the target compound due to fewer substituents .
Structural and Functional Analysis Table
Key Research Findings
Substituent Effects on Solubility: Acetyl and ethoxy-ester groups (target compound) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. Glycosylated analogs (e.g., monodigitoxoside) counterbalance this via polar sugar moieties . Example: The monodigitoxoside derivative’s PSA (polar surface area) is 126 Ų vs. ~90 Ų for the target compound, reflecting higher hydrophilicity .
Bioactivity Modulation: Cardenolides with hydroxyl groups at positions 3 and 14 (e.g., Bufalin) show stronger Na+/K+-ATPase inhibition than acetylated derivatives. However, acetylated compounds may exhibit prolonged activity due to slower metabolism . The target compound’s ethoxy-ester group could serve as a prodrug moiety, releasing active metabolites upon hydrolysis .
Therapeutic Potential: Natural cardenolides (e.g., Bufalin) are explored for ferroptosis induction in oral squamous cell carcinoma (OSCC). The target compound’s unique substituents may offer selectivity or reduced toxicity in such applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, considering its acetyloxy and ethoxy-oxoethoxy substituents?
- Methodological Answer : The synthesis should prioritize sequential esterification and protection/deprotection strategies. For instance, acetyloxy groups can be introduced via acetylation of hydroxyl precursors using acetic anhydride, while ethoxy-oxoethoxy substituents may require coupling of ethyl glycolic acid derivatives. Purification via reverse-phase HPLC or column chromatography is critical, as demonstrated in analogous cardenolide syntheses . Characterization should combine NMR (e.g., , ) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity.
Q. How can structural elucidation techniques differentiate this compound from related cardenolides?
- Methodological Answer : X-ray crystallography is ideal for resolving stereochemical ambiguities, particularly at the 3β,5β,12β positions. Comparative analysis of NMR shifts with structurally similar compounds (e.g., digoxigenin derivatives) can highlight substituent-specific patterns. Infrared (IR) spectroscopy can also identify ester carbonyl stretches (~1740 cm) and hydroxyl groups (~3400 cm) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize Na+/K+ ATPase inhibition assays using purified enzyme preparations or cell membranes (e.g., porcine kidney ATPase). Dose-response curves (IC) should be generated with controls like ouabain. Concurrent cytotoxicity assays (e.g., MTT on cardiomyocytes) can assess therapeutic windows. Ensure buffer conditions (pH, ionic strength) are standardized to minimize variability .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations improve understanding of this compound’s interaction with Na+/K+ ATPase?
- Methodological Answer : Use homology modeling to generate ATPase structures (e.g., human α1 subunit) if crystallographic data are unavailable. Dock the compound into the ouabain-binding site using software like AutoDock Vina, focusing on hydrogen bonding with Glu312 and hydrophobic interactions with Leu125/Val128. Validate predictions with mutagenesis studies (e.g., Glu312Ala) and compare binding free energies via MM-GBSA calculations .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell lines, purity). Reproduce key studies under controlled conditions, using orthogonal methods (e.g., isothermal titration calorimetry vs. enzymatic assays). Purity must be verified via HPLC (>98%) and elemental analysis. Cross-reference with structurally characterized analogs to rule out isomer contamination .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Methodological Answer : Synthesize derivatives with modified ester groups (e.g., replacing ethoxy-oxoethoxy with carbamates) and test against ATPase isoforms (α1, α2, α3). Use 3D-QSAR models to correlate substituent electronegativity or steric bulk with activity. Pair in vitro data with ex vivo heart perfusion models to assess cardiac specificity .
Q. What advanced separation techniques enhance yield during scale-up synthesis?
- Methodological Answer : Implement membrane-based separation (e.g., nanofiltration) to remove low-molecular-weight byproducts. Simulate multi-step processes using Aspen Plus to optimize solvent recovery and crystallization parameters. Monitor particle size distribution via dynamic light scattering (DLS) to ensure consistent formulation .
Methodological Considerations
- Theoretical Frameworks : Link studies to cardenolide pharmacology (e.g., ATPase inhibition mechanisms) and prodrug design principles (e.g., ester hydrolysis kinetics) .
- Experimental Design : Use factorial designs to evaluate synthesis variables (temperature, catalyst load) or biological assay conditions. Include positive/negative controls and blinded data analysis to reduce bias .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare spectral data with databases like EPA/NIH Mass Spectral Library .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
